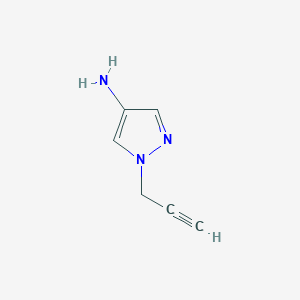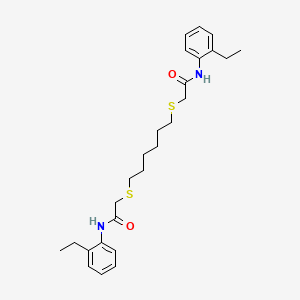
1-Prop-2-ynylpyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Prop-2-ynylpyrazol-4-amine” is a chemical compound with the molecular formula C6H7N3. It is a pyrazole derivative, which is a class of compounds that have been found to have various applications in the field of chemistry and medicine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-Prop-2-ynylpyrazol-4-amine”, has been a topic of interest in recent years. Pyrazole-containing compounds are versatile and can be used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . A review paper discusses the recent advances in synthetic approaches for the preparation of pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of “1-Prop-2-ynylpyrazol-4-amine” can be analyzed using various techniques. The compound belongs to the pyrazole class of compounds, which are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis
The chemical reactions involving “1-Prop-2-ynylpyrazol-4-amine” can be complex and varied. A review paper discusses the spectroscopy of amines, which could be relevant to this compound . Another paper discusses the solvent-free synthesis of propargylamines, which could be relevant given the prop-2-ynyl group in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Prop-2-ynylpyrazol-4-amine” can be analyzed using various techniques. A review paper discusses the physical and chemical properties of polymeric biomaterials, which could be relevant to this compound . Another paper discusses the physicochemical properties of a similar compound .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential . Researchers have explored various pyrazole derivatives, including those bearing a free amino group at positions 3, 4, or 5 (referred to as 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively). These aminopyrazoles offer advantages as ligands for receptors, enzymes (such as p38MAPK and kinases), and targets relevant to bacterial and viral infections. Notably, some 3-aminopyrazoles have demonstrated promising anticancer and anti-inflammatory properties .
Organic Synthesis
The pyrazole fragment plays a crucial role in organic ligands and acts as both a directing and transforming group in synthetic processes . Researchers have harnessed the unique reactivity of the pyrazole structure to create diverse compounds through innovative synthetic methods.
Industrial Applications
Beyond medicinal and agrochemical contexts, pyrazole derivatives have industrial applications. They contribute to polymer chemistry, food industry additives, and other specialized fields.
Zukünftige Richtungen
The future directions for research on “1-Prop-2-ynylpyrazol-4-amine” could involve further exploration of its synthesis, properties, and potential applications. Recent advances in synthetic chemistry suggest that there is ongoing interest in developing new methods for synthesizing pyrazole derivatives . Additionally, the potential biological activities of pyrazole derivatives suggest that there could be future research exploring their use in medicine .
Eigenschaften
IUPAC Name |
1-prop-2-ynylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGQREXEJBZWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)
![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)







![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)
![(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B2606595.png)

